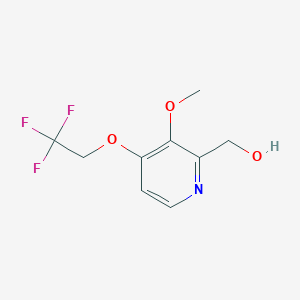

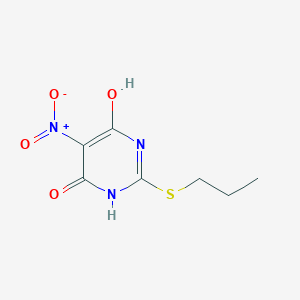

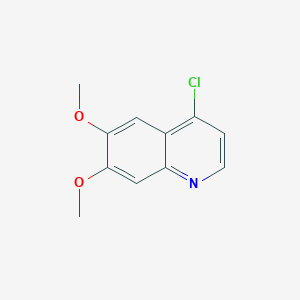

![molecular formula C41H78O4Si2 B044284 (5Z,8Z,11Z,14Z)-2-[[三(1-甲基乙基)甲硅烷基]氧基]-5,8,11,14-二十碳四烯酸 1-[[[三(1-甲基 CAS No. 223259-26-5](/img/structure/B44284.png)

(5Z,8Z,11Z,14Z)-2-[[三(1-甲基乙基)甲硅烷基]氧基]-5,8,11,14-二十碳四烯酸 1-[[[三(1-甲基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of eicosatetraenoic acid derivatives, including variations similar to the target compound, often involves complex chemical processes. For example, the synthesis of 8Z,11Z,14Z-Eicosatriene-5-ynoic acid and its tritium-labelled analogue [5,6-3H]arachidonic acid is based on acetylenic compounds. These derivatives have been utilized as substrates for enzymatic synthesis of prostaglandins, illustrating the complex steps involved in synthesizing such compounds (Miagkova et al., 1987).

Molecular Structure Analysis

The molecular structure of eicosatetraenoic acid derivatives is critical for understanding their chemical behavior. A study on β-oxidation resistant indole-based eicosatetraenoic acid receptor antagonists sheds light on the importance of molecular structure in determining the compound's activity and interaction with receptors (Qiuji Ye et al., 2017).

Chemical Reactions and Properties

Eicosatetraenoic acid derivatives participate in various chemical reactions, playing roles as precursors in the synthesis of biologically active molecules. For instance, the stereospecific synthesis of 11S,12S-oxido 5Z,7E,9E,14Z-eicosatetraenoic acid from 2-deoxy-D-ribose demonstrates the compound's involvement in producing biologically significant molecules (R. Zamboni et al., 1984).

Physical Properties Analysis

The physical properties of eicosatetraenoic acid derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for the compound's handling and application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and the mechanism of action in biological systems, define the utility and significance of eicosatetraenoic acid derivatives. Studies on the inhibition of specific acid-induced activation by novel indole OXE receptor antagonists highlight the compound's chemical behavior and interaction with biological systems (V. Gore et al., 2014).

科学研究应用

炎症中的类花生酸

源自花生四烯酸(5,8,11,14-二十碳四烯酸)的类花生酸在炎症中起着至关重要的作用。这些通过环氧合酶和脂氧合酶途径产生的分子在炎症过程中充当化学介质。非甾体抗炎药 (NSAIDs) 主要抑制环氧合酶途径,影响类花生酸的产生。同时靶向环氧合酶和脂氧合酶途径的新型抑制剂可以为控制炎症提供更有效和更安全的选择,表明新的二十碳四烯酸衍生物在炎症性疾病中具有潜在的研究应用 (Higgins, 1985).

三萜类衍生物的药理活性

三萜类化合物,包括熊果酸衍生物,已显示出广泛的生物活性,包括抗炎、抗癌和保肝作用。这些活性在很大程度上归因于它们调节各种分子途径的能力,表明可以探索二十碳四烯酸衍生物以获得类似的药理潜力。探索天然和合成衍生物以提高生物利用度和治疗效果仍然是一个重要的研究领域 (Voronkov, Kolesnikova, Rasulov, & Mirskova, 2007).

神经退行性和精神疾病中的潜力

某些化合物在管理神经退行性和精神疾病中的治疗潜力已被强调,其机制涉及对氧化损伤的保护和单胺能系统的调节。鉴于二十碳四烯酸衍生物具有生化调节的潜力,这表明它们在治疗此类疾病中具有广阔的应用前景 (Ramos-Hryb 等,2017).

环境和毒理学研究

对三氯生等化合物在环境中的存在和毒性的研究突出了了解化合物环境影响和毒理学特征的重要性。这一方面对于开发和应用新的化学实体(包括二十碳四烯酸衍生物)至关重要,以确保它们在临床和环境背景下的安全性和有效性 (Bedoux 等,2012).

安全和危害

未来方向

属性

IUPAC Name |

1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H78O4Si2/c1-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-41(42)45-40(32-43-46(34(2)3,35(4)5)36(6)7)33-44-47(37(8)9,38(10)11)39(12)13/h18-19,21-22,24-25,27-28,34-40H,14-17,20,23,26,29-33H2,1-13H3/b19-18-,22-21-,25-24-,28-27- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMVHNWBBNDCOH-YKIHZAAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78O4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

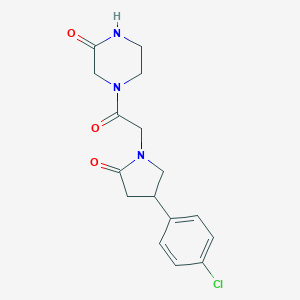

![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)

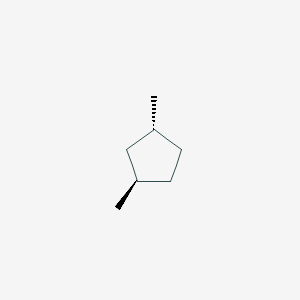

![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)